

Application Notes and Protocols: Aficamten in Combination with Other HCM Therapies

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Compound of Interest

Compound Name: Aficamten

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These application notes provide a comprehensive overview of the use of **Aficamten**, a selective cardiac myosin inhibitor, in combination with other standard-of-care therapies for hypertrophic cardiomyopathy (HCM). The included data and protocols are synthesized from key clinical trials to guide further research and drug development efforts.

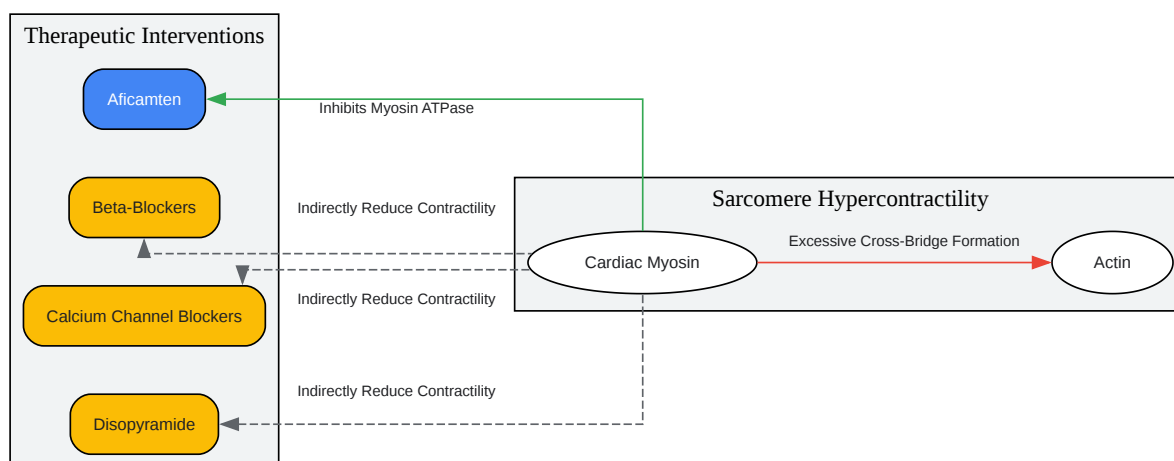
Introduction

Hypertrophic cardiomyopathy is a genetic disorder characterized by excessive contraction of the heart muscle, leading to thickened heart walls and, in many cases, obstruction of the left ventricular outflow tract (LVOT).[1] **Aficamten** is a next-generation cardiac myosin inhibitor that directly targets the underlying pathophysiology of HCM by reducing the number of active actin-myosin cross-bridges during each cardiac cycle, thereby suppressing myocardial hypercontractility.[2][3][4] Clinical trials have demonstrated its efficacy in improving symptoms, exercise capacity, and cardiac biomarkers in patients with both obstructive and non-obstructive HCM.[5][6][7] This document focuses on the evidence and methodologies for evaluating **Aficamten** in combination with other established HCM therapies, such as beta-blockers, calcium channel blockers, and disopyramide.

Signaling Pathways in HCM and Therapeutic Intervention

The core of HCM pathophysiology lies in the hypercontractility of the sarcomere, the fundamental contractile unit of cardiomyocytes. Mutations in sarcomeric proteins lead to an increase in the number of myosin heads interacting with actin, resulting in increased force production. This sustained hypercontractility is a key therapeutic target.

- **Aficamten** directly inhibits cardiac myosin ATPase, reducing the availability of myosin heads for actin binding and thereby decreasing contractility.[2][8]
- Beta-blockers (e.g., metoprolol) reduce heart rate and the force of contraction by blocking the effects of adrenaline on the heart's beta-receptors.[9]
- Calcium channel blockers (e.g., verapamil, diltiazem) decrease the influx of calcium into cardiac cells, which is necessary for muscle contraction, thus reducing contractility.[10]
- Disopyramide, an antiarrhythmic agent, also possesses negative inotropic effects, reducing the force of cardiac contraction.[11][12]



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Figure 1: Simplified signaling pathway in HCM and the targets of various therapies.

Data Presentation: Aficamten in Combination Therapy

The following tables summarize the quantitative data from key clinical trials evaluating **Aficamten** in combination with other HCM therapies.

Table 1: **Aficamten** in Combination with Disopyramide (REDWOOD-HCM Cohort 3)[\[4\]](#)[\[12\]](#)[\[13\]](#)

Parameter	Baseline (Mean ± SD)	Week 10 with Aficamten (Mean ± SD)	Change from Baseline (Least Squares Mean)	p-value
Resting LVOT Gradient (mmHg)	52 ± 22	24 ± 17	-27.0	<0.0001
Valsalva LVOT Gradient (mmHg)	97 ± 36	50 ± 25	-39.2	<0.0001
NT-proBNP (pg/mL)	1051 (Geometric Mean)	N/A	Ratio: 0.35	<0.0001
% Patients with ≥1 NYHA Class Improvement	N/A	N/A	77.8%	<0.0001
KCCQ-CSS	N/A	N/A	12.3	<0.001

Table 2: **Aficamten** Monotherapy vs. Metoprolol Monotherapy (MAPLE-HCM)[\[9\]](#)[\[14\]](#)[\[15\]](#)

Parameter	Aficamten (Change from Baseline)	Metoprolol (Change from Baseline)	Between- Group Difference (Least Squares Mean)	p-value
Peak Oxygen Uptake (pVO ₂) (mL/kg/min)	+1.1	-1.2	2.3	<0.0001
% Patients with ≥1 NYHA Class Improvement	51.1%	26.4%	N/A	<0.001
KCCQ-CSS	+15.8	+8.7	6.9	<0.01
Resting LVOT Gradient (mmHg)	-30	N/A	N/A	N/A
NT-proBNP Reduction	73%	N/A	-81% Treatment Effect	<0.001
hs-cTnI Reduction	43%	17%	-28% Treatment Effect	0.001

Experimental Protocols

Detailed methodologies for key experiments cited in **Aficamten** clinical trials are provided below. These protocols are based on the study designs of the SEQUOIA-HCM, MAPLE-HCM, and REDWOOD-HCM trials.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Protocol 1: Echocardiographic Assessment of Left Ventricular Outflow Tract (LVOT) Gradient

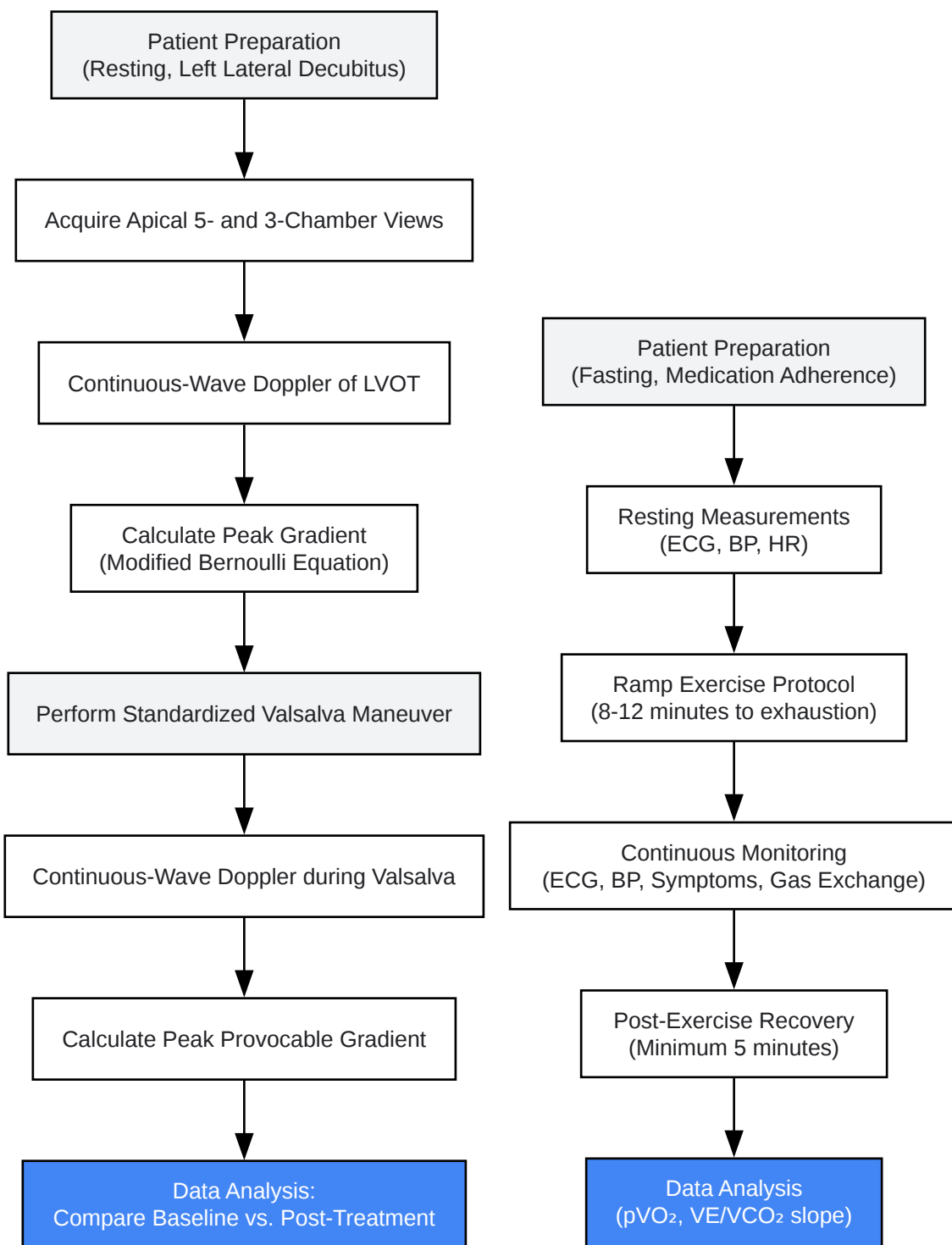
Objective: To measure the resting and provokable LVOT pressure gradient to assess the hemodynamic effects of **Aficamten** combination therapy.

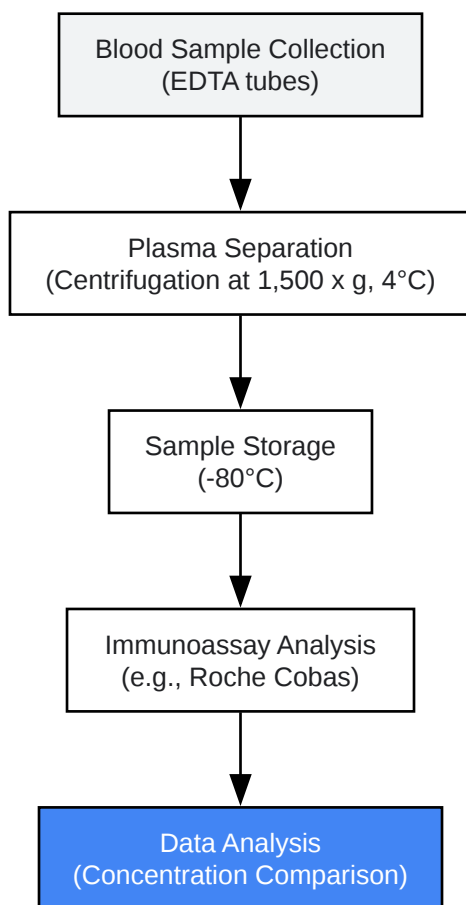
Equipment:

- Standard transthoracic echocardiography (TTE) machine with Doppler capabilities.

Procedure:

- Patient Preparation: The patient should be in a resting state, in the left lateral decubitus position.
- Resting LVOT Gradient Measurement:
 - Obtain apical five-chamber and three-chamber views.
 - Use continuous-wave (CW) Doppler to measure the peak velocity of blood flow through the LVOT.
 - Calculate the peak pressure gradient using the modified Bernoulli equation ($\text{Gradient} = 4 \times \text{velocity}^2$).^[8]
 - Record the average of three measurements.
- Provocable LVOT Gradient Measurement (Valsalva Maneuver):
 - Instruct the patient to perform a standardized Valsalva maneuver (exhaling against a closed glottis) for 10-15 seconds.
 - During the strain phase and immediately upon release, continuously record the CW Doppler signal through the LVOT.
 - Measure the peak velocity and calculate the peak gradient at the point of maximal obstruction.^[8]
 - Record the average of three successful maneuvers.
- Data Analysis: Compare the baseline LVOT gradients with post-treatment measurements to determine the therapeutic effect.





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